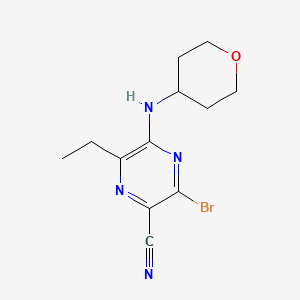

3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile

Description

3-Bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile (CAS: 2043019-98-1) is a brominated pyrazine derivative featuring a carbonitrile group at position 2, an ethyl substituent at position 6, and a tetrahydro-2H-pyran-4-yl amino group at position 3. While its exact biological activity remains unspecified in available literature, analogs with similar scaffolds are known for roles in kinase inhibition (e.g., anticancer agents) or as intermediates in drug development .

Properties

Molecular Formula |

C12H15BrN4O |

|---|---|

Molecular Weight |

311.18 g/mol |

IUPAC Name |

3-bromo-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C12H15BrN4O/c1-2-9-12(15-8-3-5-18-6-4-8)17-11(13)10(7-14)16-9/h8H,2-6H2,1H3,(H,15,17) |

InChI Key |

RWFOATKUUNHEPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C#N)Br)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Pyrazine Scaffold Construction

The synthesis typically begins with pyrazine-2-carbonitrile derivatives. Key precursors include:

-

3-Aminopyrazine-2-carboxylate esters (e.g., methyl 3-aminopyrazine-2-carboxylate).

-

5-Amino-6-chloropyrazine-2-carbonitrile , which undergoes sequential functionalization.

-

Chlorination : 3-Aminopyrazine-2-methyl carboxylate is treated with N-chlorosuccinimide (NCS) in acetonitrile at 82°C to yield 3-amino-6-chloropyrazine-2-methyl carboxylate (92% yield).

-

Diazotization and Bromination : The chlorinated intermediate reacts with sodium nitrite and hydrobromic acid (40% aqueous HBr) at 0°C, followed by quenching with sodium hydrogen sulfite. This step achieves para-bromination with 87% yield.

Bromination Strategies

Regioselective bromination at the pyrazine C3 position is critical. Two dominant approaches are documented:

a) Direct Bromination Using PBr₃ or HBr/NaNO₂

b) Copper-Mediated Bromination

Comparison Table :

Introduction of the Ethyl Group

Ethylation at the pyrazine C6 position is achieved via:

Amination with Tetrahydro-2H-Pyran-4-Amine

The C5 amination step employs Buchwald-Hartwig or Ullmann-type coupling:

a) Palladium-Catalyzed Coupling

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Base : Cs₂CO₃.

-

Solvent : 1,4-Dioxane at 100°C.

-

Yield : 75–80%.

b) Copper-Mediated Amination

-

Catalyst : CuI/1,10-phenanthroline.

-

Conditions : DMSO, 110°C, 24 hours.

-

Yield : 65–70%.

Key Consideration : The tetrahydro-2H-pyran-4-amine must be pre-purified to exclude moisture, as hydrolysis of the nitrile group can occur.

Final Purification and Characterization

-

Crystallization : Recrystallization from ethyl acetate/petroleum ether (1:3) yields >98% purity.

-

Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) for lab-scale batches.

-

Analytical Data :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing dibromination can occur if reaction temperatures exceed 5°C.

-

Amination Side Reactions : Overalkylation of the tetrahydro-2H-pyran-4-amine necessitates strict stoichiometric control.

-

Cyanide Stability : The nitrile group is prone to hydrolysis under acidic conditions; pH must remain neutral during amination .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LAH can produce amine derivatives .

Scientific Research Applications

3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer drugs.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is employed in biological research to study its effects on various biological pathways and targets.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile with structurally related pyrazine and pyrazole derivatives, highlighting differences in substituents, molecular weight, and applications:

Key Observations:

Structural Variations: Bromine Placement: The target compound’s bromine at C3 contrasts with 3-amino-6-bromopyrazine-2-carbonitrile (Br at C6), altering electronic properties and reactivity . Heterocyclic Fusion: Pyranopyrazole derivatives (e.g., CAS: 667404-58-2) incorporate fused pyran and pyrazole rings, enhancing rigidity and hydrogen-bonding capacity compared to pyrazine-based analogs .

Synthetic Routes: The target compound’s synthesis likely involves bromination and nucleophilic substitution, whereas pyranopyrazoles (e.g., CAS: 667404-58-2) are synthesized via multicomponent reactions using aldehydes, malononitrile, and hydrazine . Prexasertib’s synthesis employs palladium-catalyzed coupling, reflecting the need for precision in introducing aryl-pyrazole moieties .

Biological Relevance :

- Pyrazine-carbonitriles are prevalent in kinase inhibitors (e.g., Prexasertib) due to their ability to form hydrogen bonds with ATP-binding pockets .

- Brominated analogs like the target compound may serve as intermediates for Suzuki-Miyaura cross-coupling, enabling diversification into bioactive molecules .

Physicochemical Properties: The tetrahydro-2H-pyran-4-yl group enhances solubility compared to purely aromatic substituents, as seen in 3-amino-6-bromopyrazine-2-carbonitrile . Higher molecular weights in pyranopyrazoles (e.g., 405.20 g/mol) correlate with increased antimicrobial activity but may reduce bioavailability .

Biological Activity

3-Bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile, with the molecular formula C₁₂H₁₅BrN₄O and CAS number 2043019-98-1, is a complex chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through synthesized analogs, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a bromo group and an ethyl group, alongside a tetrahydro-2H-pyran moiety linked via an amino group. The unique structural components contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrN₄O |

| Molar Mass | 311.18 g/mol |

| CAS Number | 2043019-98-1 |

| Synonyms | Gilteritinib Impurity 1 |

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Similar compounds have been evaluated for their efficacy against cancer cell lines. For instance, derivatives with modifications on the pyrazine ring have shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of the bromo group has been linked to enhanced antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of cholinergic pathways, akin to other derivatives that inhibit acetylcholinesterase (AChE).

Case Study 1: Anticancer Efficacy

In a study analyzing the anticancer effects of pyrazine derivatives, 3-bromo-6-ethyl-5-(tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial activity revealed that the compound exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, enhancing its potential as an antibiotic.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazine ring and variations in the tetrahydro-pyran moiety can lead to significant changes in potency and selectivity.

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-Bromo-Pyrazine | Bromo-substituted pyrazine | Antimicrobial | Lacks ethyl and tetrahydropyran groups |

| 6-Methylpyrazine | Methyl-substituted pyrazine | Anticancer | No bromo or carbonitrile groups |

| Tetrahydropyran Derivatives | Contains tetrahydropyran ring | Varies widely | Focus on cyclic structures without pyrazine |

The uniqueness of 3-bromo-6-ethyl-5-(tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile lies in its combination of both a bromo-substituted pyrazine and a tetrahydropyran moiety, which may confer distinct biological properties not observed in other compounds.

Q & A

Q. What synthetic strategies are commonly employed to introduce the tetrahydro-2H-pyran-4-ylamino group into pyrazine-carbonitrile scaffolds?

The tetrahydro-2H-pyran-4-ylamino group is typically introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, a Boc-protected tetrahydro-2H-pyran-4-amine intermediate can undergo deprotection and subsequent coupling with brominated pyrazine precursors under mild acidic conditions (e.g., HCl) to yield the final product . Catalysts like tetra-n-butylammonium bromide (TBAB) in aqueous media have been shown to enhance reaction rates and yields in similar multicomponent syntheses .

Q. How is the structure of 3-bromo-6-ethyl-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile validated post-synthesis?

Characterization relies on a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group at C6, bromine at C3) and pyran ring conformation.

- IR Spectroscopy : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and secondary amine (N-H stretch ~3300 cm⁻¹).

- LC-MS/MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities, as demonstrated in prexasertib analogs .

Q. What solvents and catalysts optimize the synthesis of pyrazine-carbonitrile derivatives?

Polar aprotic solvents (e.g., DMAc, THF) are preferred for SNAr reactions, while aqueous media with TBAB improve sustainability in multicomponent reactions . Catalytic systems like Pd(PPh₃)₂Cl₂/CuI enable Sonogashira couplings for alkyne-functionalized intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and ethyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine at C3 activates the pyrazine core for nucleophilic attack, while the ethyl group at C6 provides steric hindrance, directing substitutions to C5. Computational studies on analogous compounds suggest that bromine lowers the LUMO energy, facilitating amination at C5 . Experimental data from palladium-catalyzed couplings (e.g., in gilteritinib synthesis) support this regioselectivity .

Q. What challenges arise in maintaining the stability of this compound under physiological conditions?

- Hydrolysis : The nitrile group may hydrolyze to carboxylic acids in acidic/basic environments, requiring pH-controlled formulations.

- Oxidative Degradation : The tetrahydro-2H-pyran ring is susceptible to oxidation, necessitating inert storage conditions. Stress testing (e.g., forced degradation via H₂O₂) can identify degradation products, as seen in LC-MS studies of related carbonitriles .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in preclinical models?

Structural analogs like prexasertib and gilteritinib inhibit CHK1/2 or FLT3 kinases by binding to the ATP pocket via hydrogen bonding (pyrazine nitrogens) and hydrophobic interactions (tetrahydro-2H-pyran and ethyl groups). Mutagenesis studies reveal that the bromine substituent enhances target affinity by filling a hydrophobic subpocket .

Methodological Considerations

Q. How can reaction yields be improved for large-scale synthesis?

- Catalyst Screening : TBAB or phase-transfer catalysts in aqueous media reduce side reactions .

- Stepwise Protection : Boc-protection of the tetrahydro-2H-pyran-4-amine minimizes side reactions during coupling, as shown in tert-butyl carbamate syntheses .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (ethanol/water) enhances purity.

Q. What analytical methods resolve contradictory data on the compound’s biological activity?

- Kinase Assays : Biochemical assays (e.g., ADP-Glo™) quantify inhibition potency.

- Metabolic Stability Studies : Hepatocyte incubations with LC-MS/MS detect metabolite profiles, addressing discrepancies in in vitro vs. in vivo efficacy .

- X-ray Crystallography : Resolves binding modes to kinase targets, clarifying structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.